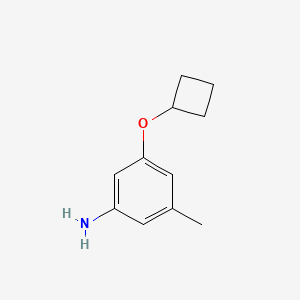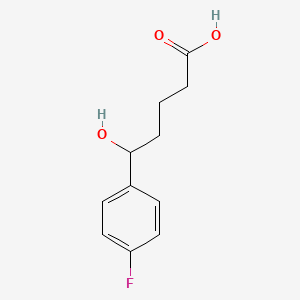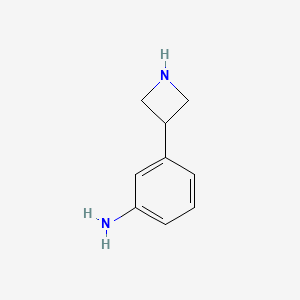
3-Cyclobutoxy-5-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutoxy-5-methylaniline: is an organic compound with the molecular formula C₁₁H₁₅NO It is characterized by the presence of a cyclobutoxy group attached to the third carbon and a methyl group attached to the fifth carbon of an aniline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutoxy-5-methylaniline typically involves the following steps:
Formation of the Cyclobutoxy Group: The cyclobutoxy group can be introduced through a condensation reaction between piperidine and 1,3-cyclobutanedione, followed by reduction to form a versatile cis-3-piperidino-cyclobutanol building block.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Cyclobutoxy-5-methylaniline can undergo oxidation reactions to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the parent amine.
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed:
Oxidation: Quinones and nitroso derivatives.
Reduction: Parent amine and secondary amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Cyclobutoxy-5-methylaniline has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including their role as enzyme inhibitors or receptor antagonists.
Industry: It is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 3-Cyclobutoxy-5-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets histamine H3 receptors, where it acts as an antagonist or inverse agonist.
Pathways Involved: By blocking the histamine H3 receptor, it modulates the release of neurotransmitters such as histamine, acetylcholine, and norepinephrine, thereby influencing various physiological functions.
Comparaison Avec Des Composés Similaires
3-Propoxy-5-methylaniline: Similar in structure but with a propoxy group instead of a cyclobutoxy group.
3-Cyclobutoxy-4-methylaniline: Similar but with the methyl group attached to the fourth carbon instead of the fifth.
3-Cyclobutoxy-5-ethylamine: Similar but with an ethyl group instead of a methyl group.
Uniqueness: 3-Cyclobutoxy-5-methylaniline is unique due to the presence of the cyclobutoxy group, which provides rigidity and enhances its binding affinity to histamine H3 receptors compared to its non-constrained counterparts .
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-cyclobutyloxy-5-methylaniline |
InChI |
InChI=1S/C11H15NO/c1-8-5-9(12)7-11(6-8)13-10-3-2-4-10/h5-7,10H,2-4,12H2,1H3 |
Clé InChI |
BLJOEDBTQBSSQN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)OC2CCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5H,6H,7H,8H,9H,10H-Imidazo[1,2-a]azocine-3-carboxylic acid](/img/structure/B13217551.png)


![[2-(Chloromethyl)butyl]trimethylsilane](/img/structure/B13217570.png)


![4-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]piperidine](/img/structure/B13217581.png)

![3-[2-(Azetidin-1-yl)ethyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13217596.png)
![3-(2-Aminoethyl)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13217605.png)
![3-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}benzonitrile](/img/structure/B13217610.png)

